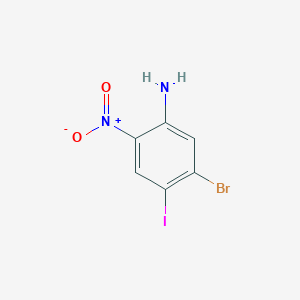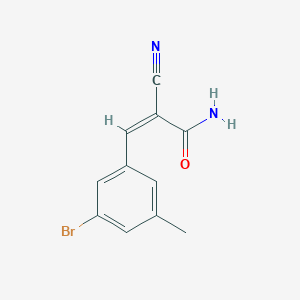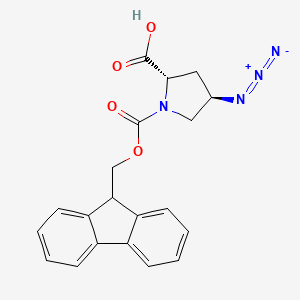![molecular formula C12H24N2O2 B2796531 N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide CAS No. 886504-53-6](/img/structure/B2796531.png)
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 . It is used for proteomics research applications .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The compound has a molecular weight of 228.33 and a molecular formula of C12H24N2O2 .科学的研究の応用
Pharmacological Property Modulation
Research into N-alkyl-substituted piperidine-2-carboxamides, which share a core structure with N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, focuses on modulating pharmacologically relevant properties through structural modification. For instance, the introduction of fluorine atoms into the side chains of these compounds, akin to local anesthetics like ropivacaine and levobupivacaine, affects their basicity, lipophilicity, aqueous solubility, and oxidative degradation in human liver microsomes. These modifications aim to enhance the compounds' pharmacokinetic profiles and stability, making them potentially more effective as medicinal agents (Vorberg et al., 2016).
Glycine Transporter 1 Inhibition
In another study, compounds structurally related to this compound were investigated for their ability to inhibit Glycine Transporter 1 (GlyT1), showcasing the therapeutic potential of these compounds in treating disorders related to glycine transport dysregulation. The study highlighted the identification of a compound that not only inhibited GlyT1 effectively but also demonstrated a favorable pharmacokinetic profile and increased glycine levels in the cerebrospinal fluid of rats, underscoring the therapeutic potential of such modifications (Yamamoto et al., 2016).
Urotensin-II Receptor Antagonism
Further research into 5-arylfuran-2-carboxamide derivatives, which share functional group similarities with this compound, revealed their potential as urotensin-II receptor antagonists. This discovery could pave the way for new treatments for cardiovascular diseases, showcasing the versatility of the piperidine carboxamide scaffold in addressing a range of therapeutic targets (Lim et al., 2019).
Anticancer Activity
Exploration of the anticancer effects associated with the piperidine framework led to the synthesis of derivatives that showed promise in inhibiting the growth of human leukemia cells. These findings suggest that modifications to the piperidine carboxamide structure, similar to those in this compound, could yield potent anticancer agents, highlighting the importance of structural variation in drug discovery (Vinaya et al., 2011).
作用機序
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
特性
IUPAC Name |
N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPRACHVJIAAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796448.png)

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)
![4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2796455.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2796460.png)

![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B2796464.png)


![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)
![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)
